N-(4-acetamidophenyl)-2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
Description
N-(4-acetamidophenyl)-2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a synthetic acetamide derivative featuring a hexahydroquinazolinone core substituted with a 3-hydroxypropyl group and a thio-linked acetamide moiety attached to a 4-acetamidophenyl ring. The compound’s design integrates hydrophilic (3-hydroxypropyl) and hydrophobic (hexahydroquinazolinone) elements, which may enhance solubility and target binding compared to simpler analogs.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[[1-(3-hydroxypropyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4S/c1-14(27)22-15-7-9-16(10-8-15)23-19(28)13-30-20-17-5-2-3-6-18(17)25(11-4-12-26)21(29)24-20/h7-10,26H,2-6,11-13H2,1H3,(H,22,27)(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXYCRCOWRKGLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Hydroxypropyl Side Chain: The hydroxypropyl group can be introduced via alkylation reactions using 3-chloropropanol or similar reagents.
Attachment of the Acetamidophenyl Group: The final step involves the coupling of the acetamidophenyl group to the quinazolinone core, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxypropyl side chain can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones under specific conditions.
Substitution: The acetamidophenyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new functional groups.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Dihydroquinazolinones.
Substitution: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, N-(4-acetamidophenyl)-2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide may exhibit interesting bioactivity due to its structural similarity to known bioactive molecules. It could be explored for its potential as an enzyme inhibitor or receptor modulator.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It could modulate receptor activity by binding to receptor sites, altering signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and synthetic attributes can be compared to other acetamide derivatives reported in recent literature. Key analogs include thiazolidinone-based acetamides, quinazolinone-thioacetamides, and dichlorophenyl-substituted acetamides (see Table 1).
Key Observations:
Structural Diversity: The target compound’s hexahydroquinazolinone core distinguishes it from thiazolidinone (e.g., Compounds 9–13 ) or thiazol-based analogs (e.g., ). This core may confer unique conformational flexibility or hydrogen-bonding capabilities.
Synthetic Efficiency: Yields for thiazolidinone analogs vary widely (53–90% ), likely due to steric and electronic effects of substituents. The target compound’s synthesis may face challenges similar to AJ5d (61% yield ) due to the complexity of the hexahydroquinazolinone ring.
Crystallographic Insights :
- The dichlorophenyl-thiazol acetamide exhibits a 61.8° dihedral angle between aromatic rings, influencing molecular packing and solubility. The target compound’s 3-hydroxypropyl group may reduce such torsional strain, enhancing bioavailability.
Biological Relevance: While biological data for the target compound are unavailable, structurally related compounds (e.g., thiazolidinones ) are often screened for anti-inflammatory or anticancer activity using assays like MTT . The 4-acetamidophenyl group in the target compound may mimic pharmacophores in kinase inhibitors or penicillin derivatives .
Biological Activity
N-(4-acetamidophenyl)-2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes an acetamidophenyl group and a hexahydroquinazolinyl moiety linked through a thioacetamide bond. The presence of these functional groups suggests potential interactions with various biological targets.
Chemical Formula
The molecular formula of this compound can be represented as:
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluating the biological activity of various benzamide derivatives found that certain compounds demonstrated activity comparable to established antibiotics such as isoniazid and ciprofloxacin .
Table 1: Antimicrobial Activity Comparison
| Compound | Activity Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| N-(4-acetamidophenyl)-2-thioacetamide | Bacterial | 32 | |
| Isoniazid | Bacterial | 4 | |
| Ciprofloxacin | Bacterial | 8 |
Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory effects. Similar compounds have been studied for their ability to inhibit pro-inflammatory cytokines. For instance, derivatives of quinazoline have shown efficacy in reducing inflammation in animal models .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of related compounds in models of neurodegenerative diseases. A specific derivative demonstrated the ability to modulate neurotransmitter levels and reduce oxidative stress in zebrafish models of epilepsy . This suggests that this compound may also possess neuroprotective properties.
Study on Antimicrobial Efficacy
In a controlled study involving various bacterial strains, N-(4-acetamidophenyl)-2-thioacetamide was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant inhibition of bacterial growth at concentrations as low as 32 µg/mL. This positions the compound as a potential candidate for further development in antimicrobial therapy.
Neuroprotective Mechanism Investigation
A neurochemical profiling study investigated the effects of similar compounds on seizure models in zebrafish. The findings suggested that these compounds could enhance levels of neuroprotective agents while simultaneously reducing harmful neurotransmitters associated with seizures . This biphasic effect indicates a dual mechanism that could be beneficial in treating neurological disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
